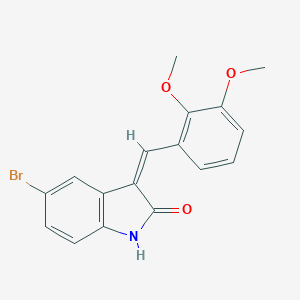![molecular formula C19H24N4O2S B307982 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307982.png)
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a molecular formula of C19H24N4O2S and a molecular weight of 372.5 g/mol
Métodos De Preparación
The synthesis of 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazino Ring: The triazino ring is typically formed by the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced through nucleophilic substitution reactions, where a hexylthiol reacts with a suitable leaving group on the triazino ring.
Formation of the Benzoxazepine Ring: The benzoxazepine ring is formed by the cyclization of an appropriate ortho-aminophenol derivative with a suitable carbonyl compound.
Final Coupling: The final step involves coupling the triazino and benzoxazepine rings under controlled conditions to form the desired compound.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazino ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace suitable leaving groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE include other triazino-benzoxazepines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. Some examples include:
- 1-[3-(hexylsulfanyl)-6-(2-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 1-[3-(hexylsulfanyl)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
These compounds highlight the diversity within the triazino-benzoxazepine class and the potential for fine-tuning their properties for specific applications.
Propiedades
Fórmula molecular |
C19H24N4O2S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-(3-hexylsulfanyl-6-methyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-6-9-12-26-19-20-18-17(21-22-19)15-10-7-8-11-16(15)23(13(2)24)14(3)25-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
Clave InChI |
QDMAPMLSMWYAFI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C)C(=O)C)N=N1 |
SMILES canónico |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307899.png)

![6-(5-Iodo-2-furyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307901.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307902.png)
![6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307904.png)
![1-[3-(hexylsulfanyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307905.png)
![6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307912.png)

![N-[2-(2,5-dimethoxyphenyl)-1-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B307914.png)
![1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307915.png)
![(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307916.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
![1-[3-(hexylsulfanyl)-6-(4-methoxy-3-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307920.png)
![N-[1-{[2-(2-chloro-5-hydroxybenzylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B307921.png)
